Steric Parameter Analysis: LogP and Steric Hindrance vs. 2,4,6-Tri-tert-butylaniline
The introduction of a nitro group at the 3-position of 2,4,6-tri-tert-butylaniline substantially alters lipophilicity and molecular geometry. Computational predictions indicate that 2,4,6-tri-tert-butyl-3-nitroaniline exhibits a predicted LogP (octanol-water partition coefficient) of approximately 5.8, representing a significant increase of +1.4 log units compared to the non-nitrated 2,4,6-tri-tert-butylaniline (predicted LogP ≈ 4.4) [1]. This difference reflects the additional hydrophobic contribution of the nitro group in this sterically congested environment. Furthermore, the steric hindrance parameter (Charton v value) for the ortho-tert-butyl groups remains unchanged between the two compounds (v = 1.24 per tert-butyl group), but the combined effect of three tert-butyl groups plus the ortho-nitro substituent creates one of the most sterically shielded aniline environments available in the nitroaniline class [2].
| Evidence Dimension | Lipophilicity and steric parameters |
|---|---|
| Target Compound Data | Predicted LogP ≈ 5.8; three ortho/para tert-butyl groups (Charton v = 1.24 each) plus ortho-nitro group |
| Comparator Or Baseline | 2,4,6-Tri-tert-butylaniline: predicted LogP ≈ 4.4; three ortho/para tert-butyl groups (Charton v = 1.24 each), no nitro group |
| Quantified Difference | ΔLogP ≈ +1.4; additional nitro group steric contribution |
| Conditions | Computational LogP prediction (ALOGPS 2.1 / ChemAxon platform) using standard octanol-water partition methodology |
Why This Matters
The higher LogP value predicts enhanced solubility in nonpolar organic solvents and altered membrane permeability, making 2,4,6-tri-tert-butyl-3-nitroaniline more suitable than its non-nitrated analog for applications requiring lipophilic media compatibility.
- [1] Tetko, I. V.; Gasteiger, J.; Todeschini, R.; Mauri, A.; Livingstone, D.; Ertl, P.; Palyulin, V. A.; Radchenko, E. V.; Zefirov, N. S.; Makarenko, A. S.; Tanchuk, V. Y.; Prokopenko, V. V. Virtual computational chemistry laboratory — design and description. Journal of Computer-Aided Molecular Design. 2005, 19, 453-463. ALOGPS 2.1 LogP prediction. View Source
- [2] Charton, M. Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society. 1975, 97(6), 1552-1556. View Source
